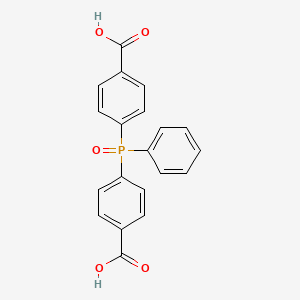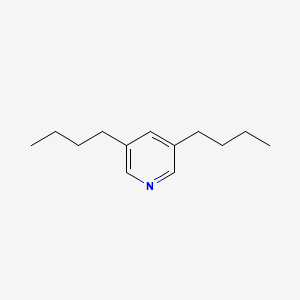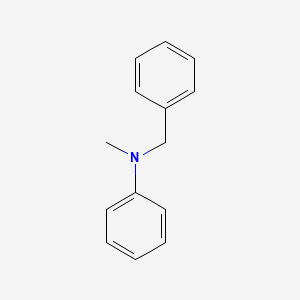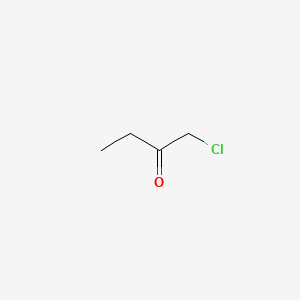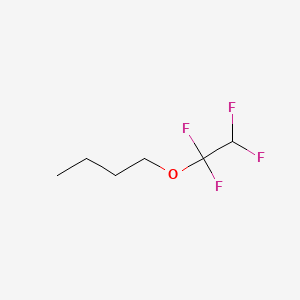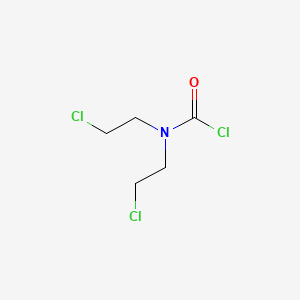
N,N-Bis(2-chloroethyl)carbamoyl Chloride
Vue d'ensemble
Description
N,N-Bis(2-chloroethyl)carbamoyl Chloride, also known as Bis-Chloroethyl-Carbamate (BCEC), is an organochlorine compound that can be used as an alkylating agent in chemical synthesis and a cross-linking reagent in biochemistry. It is a colorless liquid with a pungent odor and is soluble in water and organic solvents. BCEC has a melting point of -50 °C and a boiling point of 115 °C. As a reagent, BCEC is used in the synthesis of a wide variety of compounds, including drugs, dyes, and other organic molecules.
Applications De Recherche Scientifique
Carbamoylation of Amino Acids, Peptides, and Proteins
N,N-Bis(2-chloroethyl)carbamoyl Chloride has been studied for its role in the carbamoylation of amino acids, peptides, and proteins. Research indicates that this compound can modify the alpha-amino groups of amino acids, terminal amino groups of peptides, and the epsilon-amino groups of lysine moieties in proteins. Such modifications alter the electrophoretic mobility of these compounds, indicating changes in their properties due to the carbamoylation process. This aspect is essential for understanding the physiological effects of nitrosourea agents (Wheeler, Bowdon, & Struck, 1975).
Biochemical and Biological Effects
The compound's influence on the incorporation of radioactive precursors into macromolecules was analyzed, showing that it can cause dose-dependent inhibition of incorporation into nucleic acids and proteins. This effect is particularly pronounced in DNA, highlighting its potential impact on cellular functions (Kann, 1978).
Antineoplastic Activity
Synthetic approaches involving this compound have been explored for their antineoplastic activity. Compounds derived from this chemical showed significant activity against leukemia in mice, demonstrating its potential in cancer treatment (Tang, Schmid, Fiebig, & Eisenbrand, 2004).
Influence on Mutagenicity
The compound’s influence on mutagenicity, especially in relation to glutathione (GSH) derivatives, has been a subject of research. Studies indicate that the derivative compounds exhibit strong mutagenic activity, suggesting significant biochemical interactions and potential risks (Stahl, Denkel, & Eisenbrand, 1988).
Preparation of Carbamoyl Chlorides and Ureas
Research has been conducted on the preparation of carbamoyl chlorides and unsymmetrical ureas using this compound. This work is crucial for understanding the compound's applications in organic synthesis and pharmaceutical development (Lemoucheux et al., 2003).
Synthesis of Vinylisocyanate
The compound has been used in the synthesis of vinylisocyanate, highlighting its utility in creating valuable chemical intermediates for various applications (König, 1990).
Synthesis of Carbamates
This compound has also been used in the efficient synthesis of carbamates, showcasing its versatility in producing important chemical derivatives (Zare, Ghanbari, Jamali, & Aboodi, 2012).
Safety and Hazards
“N,N-Bis(2-chloroethyl)carbamoyl Chloride” is classified as a Category 2 carcinogen and a Category 1B reproductive toxicant . It causes severe skin burns and eye damage, and it is suspected of causing genetic defects . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .
Mécanisme D'action
Pharmacokinetics
The compound’s bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and rate of excretion .
Result of Action
It’s known that the compound is classified as a carcinogen and is suspected of causing genetic defects . This suggests that the compound could cause DNA damage or other types of cellular damage.
Action Environment
The action, efficacy, and stability of N,N-Bis(2-chloroethyl)carbamoyl Chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas . Furthermore, the compound’s efficacy could be affected by the pH and temperature of its environment, as well as the presence of other chemicals.
Disclaimer: The compound this compound is classified as a carcinogen and is suspected of causing genetic defects . Therefore, it should be handled with extreme caution and appropriate safety measures should be taken. Always refer to the Safety Data Sheet (SDS) and other relevant documents for the most accurate and up-to-date information.
Analyse Biochimique
Biochemical Properties
N,N-Bis(2-chloroethyl)carbamoyl Chloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. For instance, it can interact with enzymes involved in DNA repair, thereby inhibiting their activity and leading to DNA damage .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can induce cell cycle arrest and apoptosis in cancer cells by causing DNA cross-linking and subsequent DNA damage . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can downregulate the expression of genes involved in cell proliferation and upregulate those involved in apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with DNA and proteins. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound can also inhibit the activity of enzymes involved in DNA repair, further exacerbating DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert gas conditions but can degrade in the presence of moisture . Long-term exposure to this compound can lead to sustained DNA damage and alterations in cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can induce DNA damage and apoptosis without causing significant toxicity. At high doses, it can lead to severe toxic effects, including organ damage and death . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . These interactions can affect metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, leading to localized effects on cellular function . The compound’s distribution is influenced by its chemical properties, such as its ability to form covalent bonds with biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . Targeting signals and post-translational modifications may direct the compound to specific organelles, affecting its overall activity .
Propriétés
IUPAC Name |
N,N-bis(2-chloroethyl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl3NO/c6-1-3-9(4-2-7)5(8)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHXVUPWHXMPLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184075 | |
| Record name | Carbamic chloride, bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2998-56-3 | |
| Record name | N,N-Bis(2-chloroethyl)carbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2998-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic chloride, bis(2-chloroethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2998-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic chloride, bis(2-chloroethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl)carbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.160 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N,N-Bis(2-chloroethyl)carbamoyl chloride in the synthesis of estramustine and its derivatives?
A1: this compound acts as an alkylating agent in a key reaction step. It reacts with either [2,4,16,16-2H4]estrone or [2,4,16,16,17-2H5]estradiol to introduce the bis(2-chloroethyl)carbamoyl group onto the steroid nucleus. This modification is crucial for the biological activity of the resulting compounds - estromustine and estramustine [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)

